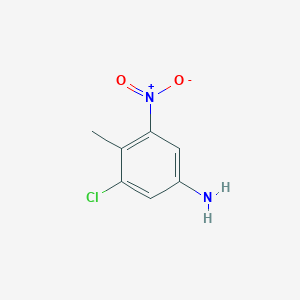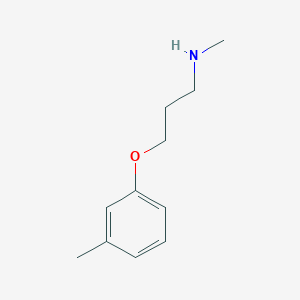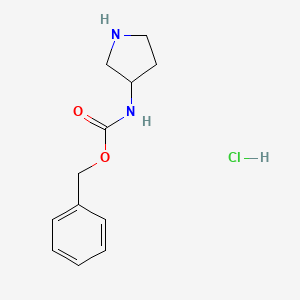
5-(Difluoromethyl)pyridine-2-carboxylic acid
Overview
Description
5-(Difluoromethyl)pyridine-2-carboxylic acid is a chemical compound used in pharmaceutical testing . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Molecular Structure Analysis
The molecular weight of 5-(Difluoromethyl)pyridine-2-carboxylic acid is 173.12 . Its IUPAC name is 5-(difluoromethyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Difluoromethyl)pyridine-2-carboxylic acid include a molecular weight of 173.12 . The storage temperature is ambient . Further specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which are structurally similar to 5-(Difluoromethyl)pyridine-2-carboxylic acid, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Structural Characteristic of Pyridine Carboxylic Acid Adducts
- Application : Pyridine carboxylic acids, which are structurally similar to 5-(Difluoromethyl)pyridine-2-carboxylic acid, are used in the synthesis and structural characterization of adducts with squaric acid .
- Methods : Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . The structures were optimized at the APF-D/6-311++G(d,p) level of theory .
- Results : Three newly prepared complexes were obtained, including a salt–cocrystal continuum and two ionic complexes .
Safety And Hazards
The safety information for 5-(Difluoromethyl)pyridine-2-carboxylic acid includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-(difluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFNFRBDNMKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)pyridine-2-carboxylic acid | |
CAS RN |
859538-41-3 | |
| Record name | 5-(difluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
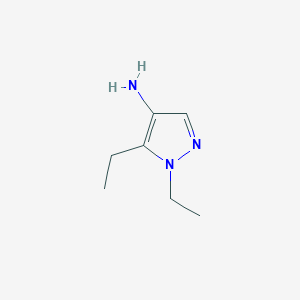
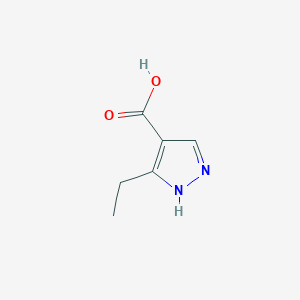
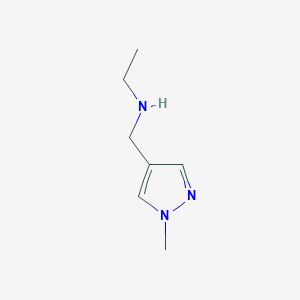

![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)


![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)
